Antifungal agent 93

Antimicrobial susceptibility testing Minimum inhibitory concentration (MIC) Candida albicans

Antifungal agent 93 (compound 10) is a unique, dual-spectrum small molecule, offering a distinct advantage for polymicrobial infection research. Unlike single-target antifungals, it demonstrates documented activity against both key bacterial pathogens (S. mutans, E. coli) and the fungus C. albicans. Procure this compound to benchmark novel broad-spectrum scaffolds or as a chemical probe for mode-of-action studies, capitalizing on its established MIC panel for direct, in-house comparative analysis.

Molecular Formula C24H26N6OS2
Molecular Weight 478.6 g/mol
Cat. No. B12370352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 93
Molecular FormulaC24H26N6OS2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
InChIInChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31)
InChIKeyWJEKXXZBSHRRFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 93 Product Evidence Guide: Procurement Criteria and Comparative Analysis


Antifungal agent 93 (also referred to as compound 10) is a synthetic small molecule categorized as a broad‑spectrum antimicrobial agent with reported activity against both Gram‑positive and Gram‑negative bacteria, as well as the fungal pathogen Candida albicans . Unlike many conventional antifungals that exhibit narrow‑spectrum or exclusively antimycotic properties, this compound has been documented to possess dual antibacterial‑antifungal activity, which may confer distinct advantages in polymicrobial infection models . However, comprehensive primary literature detailing its full antifungal spectrum, mechanism of action, or in vivo pharmacokinetic profile remains absent from the public domain; existing data derive predominantly from vendor‑supplied datasheets referencing an undisclosed primary source .

Why Generic Substitution Fails: Functional Differentiation of Antifungal Agent 93 in Experimental Models


Despite the commercial availability of numerous antifungal agents across the azole, polyene, and echinocandin classes, direct substitution of Antifungal agent 93 with a generic alternative is not scientifically justified due to critical data gaps. The compound's unique dual‑spectrum activity against both bacterial and fungal species sets it apart from conventional single‑target antifungals, but the absence of head‑to‑head comparative studies, in vivo efficacy data, or structure‑activity relationship (SAR) characterizations precludes meaningful cross‑class inference . Furthermore, the incomplete disclosure of the compound's chemical identity and mechanism of action in public repositories undermines the ability to predict off‑target effects, resistance liabilities, or formulation compatibility that would be essential for informed procurement decisions . Until the originating research group or patent holder releases comprehensive pharmacological profiling, any substitution with a structurally or functionally similar analog carries unquantifiable experimental risk .

Product‑Specific Quantitative Evidence: Comparative Antimicrobial Activity of Antifungal Agent 93


In Vitro Antimicrobial Activity Profile of Antifungal Agent 93 (Compound 10) Against Bacterial and Fungal Pathogens

Antifungal agent 93 demonstrates quantifiable in vitro antimicrobial activity across a panel of five microbial species, including the fungal pathogen Candida albicans. The compound's potency varies by organism, with the highest susceptibility observed in Streptococcus mutans (MIC = 8 µg/mL) and comparable activity against Bacillus subtilis and C. albicans (both MIC = 32 µg/mL) . No direct head‑to‑head comparator data are available for this compound; therefore, the following comparison is cross‑study contextualized against the clinically utilized antifungal fluconazole, which serves as a class‑level baseline for antifungal activity against C. albicans [1].

Antimicrobial susceptibility testing Minimum inhibitory concentration (MIC) Candida albicans

Best‑Fit Research and Industrial Application Scenarios for Antifungal Agent 93 Procurement


Exploratory Structure‑Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

Given its dual‑spectrum activity against both bacterial (e.g., S. mutans, E. coli) and fungal (C. albicans) species, Antifungal agent 93 may serve as a chemical probe for investigating novel antimicrobial scaffolds with broad‑spectrum potential. Researchers focused on medicinal chemistry optimization could utilize this compound to identify structural modifications that enhance antifungal potency or improve selectivity over antibacterial activity, as the current MIC of 32 µg/mL against C. albicans suggests room for potency optimization relative to clinical azoles [1].

In Vitro Susceptibility Screening in Polymicrobial Infection Models

The compound's documented activity against oral pathogens such as Streptococcus mutans and Candida albicans makes it a candidate for in vitro evaluation in polymicrobial biofilm models relevant to oral candidiasis or denture stomatitis. Since S. mutans and C. albicans frequently coexist in oral biofilms, a single agent with activity against both organisms could be assessed for combinatorial or prophylactic applications, pending further characterization [1].

Benchmarking Novel Antifungal Chemical Series in Academic Research

Academic laboratories engaged in antifungal drug discovery may procure Antifungal agent 93 as a reference compound for benchmarking the activity of newly synthesized analogs. The established MIC values against B. subtilis, S. mutans, E. coli, S. typhi, and C. albicans provide a five‑organism panel for assessing relative potency improvements within a chemical series [1].

Mechanism‑of‑Action Deconvolution Studies

The current absence of a publicly disclosed mechanism of action for Antifungal agent 93 presents an opportunity for academic groups specializing in fungal genetics or chemical biology to conduct mode‑of‑action studies. Procurement of the compound would enable resistance mutant generation, transcriptomic profiling, or target identification efforts aimed at elucidating the molecular basis of its dual antimicrobial activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 93

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.